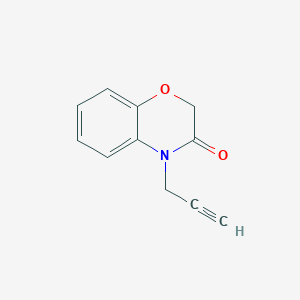
4-(2-propynyl)-2H-1,4-benzoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-propynyl)-2H-1,4-benzoxazin-3-one is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This compound is characterized by the presence of a propynyl group attached to the nitrogen atom of the oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-propynyl)-2H-1,4-benzoxazin-3-one typically involves the reaction of ortho-fluorobenzamides with 2-propyn-1-ol. The reaction is promoted by potassium hydroxide (KOH) and can proceed through different pathways depending on the solvent used. In dimethyl sulfoxide (DMSO), the reaction yields seven-membered benzo-fused heterocycles, while in acetonitrile (MeCN), it produces six-membered benzo-fused heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as nucleophilic substitution and cyclization reactions, under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-propynyl)-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoxazines.
Applications De Recherche Scientifique
4-(2-propynyl)-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical products
Mécanisme D'action
The mechanism of action of 4-(2-propynyl)-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the modulation of enzymatic activity and interaction with cellular receptors. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
4-(2-propynyl)-2H-1,4-benzoxazin-3-one can be compared with other similar compounds, such as:
1,4-benzoxazepin-5(4H)-ones: These compounds have a similar benzoxazine structure but differ in the size of the fused ring.
1,3-benzoxazin-4(4H)-ones: These compounds also share a similar core structure but have different functional groups attached
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propynyl group, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C11H9NO2 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
4-prop-2-ynyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H9NO2/c1-2-7-12-9-5-3-4-6-10(9)14-8-11(12)13/h1,3-6H,7-8H2 |
Clé InChI |
OSWXOBFCPGUBGC-UHFFFAOYSA-N |
SMILES canonique |
C#CCN1C(=O)COC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B15093677.png)
![Bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+)](/img/structure/B15093687.png)
![4-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B15093691.png)
![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid](/img/structure/B15093699.png)
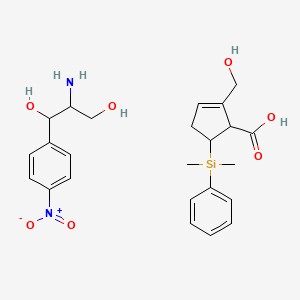
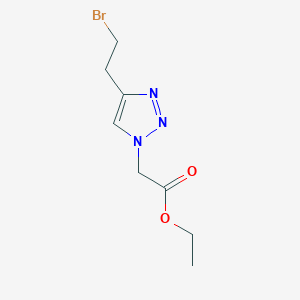

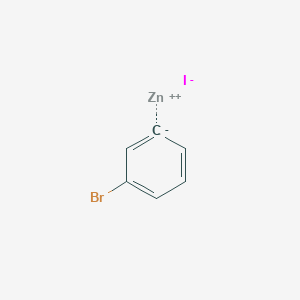

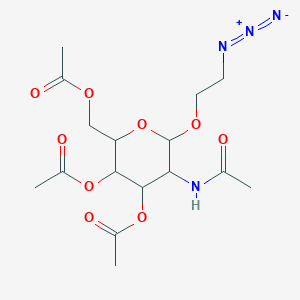

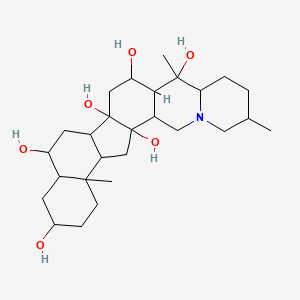
![1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)propane-1,2,3-triol](/img/structure/B15093739.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride](/img/structure/B15093751.png)
